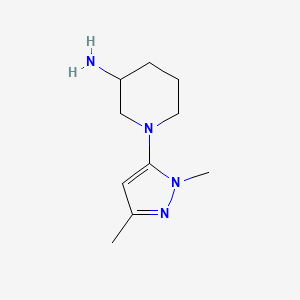![molecular formula C12H20N6O3S B1450599 4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole CAS No. 913253-56-2](/img/structure/B1450599.png)
4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole
Vue d'ensemble
Description
“4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole”, also known as DAABD-AE, is a new derivatization reagent used for rapid and specific liquid chromatography tandem mass spectrometric quantification of pristanic acid, phytanic acid, and very long chain fatty acids (i.e., hexacosanoic, tetracosanoic, and docosanoic acids) in plasma .
Synthesis Analysis
The synthesis of DAABD-AE and similar compounds has been reported in the literature . These reagents react with short chain carboxylic acids in the presence of the condensation reagents at 60 degrees C for 60 min. The generated derivatives are separated on the reversed-phase column and detected by ESI-MS/MS .
Molecular Structure Analysis
The molecular structure of DAABD-AE is represented by the empirical formula C12H20N6O3S. It has a molecular weight of 328.39 .
Chemical Reactions Analysis
DAABD-AE is used as a derivatization reagent in liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS). It reacts with short chain carboxylic acids to form derivatives that can be separated and detected .
Physical And Chemical Properties Analysis
DAABD-AE is a powder used for HPLC derivatization. It has a quality level of 100 and an assay of ≥95.0% (HPLC). It is suitable for HPLC techniques and should be stored at a temperature of 2-8°C .
Applications De Recherche Scientifique
HPLC Derivatization
DAABD-AE: is used as a derivatization reagent for High-Performance Liquid Chromatography (HPLC) . It enables the rapid and specific quantification of certain fatty acids in plasma, such as pristanic acid, phytanic acid, and very long-chain fatty acids like hexacosanoic, tetracosanoic, and docosanoic acids . This application is crucial for biochemical research involving lipid metabolism and related disorders.
Mass Spectrometry
In tandem with HPLC, DAABD-AE can be utilized for Liquid Chromatography-Mass Spectrometry (LC-MS) . It aids in enhancing the detection and quantification of analytes by increasing their ionization efficiency, which is essential for accurate mass spectrometric analysis .
Biochemical Analysis
DAABD-AE: serves as a derivatization agent for the analysis of biochemical compounds. It is particularly useful in the trace analysis of carboxylic acids in biological samples like saliva, using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . This application is significant for clinical diagnostics and pharmacokinetic studies.
Sensing Applications
The compound’s structure allows it to act as a sensor for metal cations and protons. Modified poly(amidoamine) dendrimers containing DAABD-AE units show sensitivity to the presence of Cu^2+ , Fe^3+ , and protons, which can be monitored through changes in fluorescence intensity . This has potential applications in environmental monitoring and material science.
Research on Fatty Acid Metabolism
DAABD-AE: is instrumental in studying fatty acid metabolism, especially in identifying and quantifying branched-chain fatty acids. This has implications for understanding genetic diseases that affect fatty acid breakdown, such as Refsum disease and Zellweger syndrome .
Analytical Chemistry Education
Due to its role in HPLC and LC-MS, DAABD-AE is also valuable in the educational field. It can be used to demonstrate the principles of chromatography and mass spectrometry to students, making it a practical tool for teaching analytical chemistry techniques .
Mécanisme D'action
Target of Action
It is used as a derivatization reagent for the quantification of certain fatty acids .
Mode of Action
The compound interacts with its targets (pristanic acid, phytanic acid, and very long chain fatty acids) through a derivatization reaction . This reaction enhances the detection and quantification of these fatty acids in liquid chromatography tandem mass spectrometric analyses .
Biochemical Pathways
The compound is involved in the biochemical pathways related to fatty acid metabolism. Specifically, it aids in the quantification of pristanic acid, phytanic acid, and very long chain fatty acids (i.e., hexacosanoic, tetracosanoic, and docosanoic acids) in plasma .
Result of Action
The result of the action of 4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole is the enhanced detection and quantification of certain fatty acids in plasma . This can provide valuable information for the study of metabolic disorders related to these fatty acids.
Action Environment
The action of 4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole is influenced by the conditions of the derivatization reaction and the subsequent liquid chromatography tandem mass spectrometric analysis . .
Propriétés
IUPAC Name |
7-(2-aminoethylamino)-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6O3S/c1-18(2)8-7-15-22(19,20)10-4-3-9(14-6-5-13)11-12(10)17-21-16-11/h3-4,14-15H,5-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTBJERNSIEPPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNS(=O)(=O)C1=CC=C(C2=NON=C12)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does DAABD-AE enhance the detection of carboxylic acids in LC/ESI-MS/MS?
A: DAABD-AE reacts with carboxylic acids to form derivatives that are more easily ionizable under ESI conditions. [, ] This derivatization significantly increases the sensitivity of detection compared to analyzing the underivatized carboxylic acids. [] The improved ionization efficiency allows for the detection of trace amounts of carboxylic acids in complex biological samples.
Q2: What are the advantages of using DAABD-AE over other derivatization reagents for carboxylic acid analysis?
A2: DAABD-AE offers several advantages:
- High Sensitivity: Derivatization with DAABD-AE leads to a remarkable increase in sensitivity, reaching up to nine orders of magnitude compared to underivatized analytes. []
- Rapid Reaction: The derivatization reaction with DAABD-AE is relatively fast, completing within 30 minutes at 60°C. []
- Specific Fragmentation: DAABD-AE derivatives produce a characteristic fragment ion at m/z 151 in their product ion spectra, corresponding to the (dimethylamino)ethylaminosulfonyl moiety. [] This specific fragmentation pattern aids in the identification and quantification of the derivatized carboxylic acids.
Q3: What types of samples have been successfully analyzed using DAABD-AE derivatization for carboxylic acid profiling?
A: DAABD-AE has been successfully applied to analyze fatty acid profiles in various biological samples, including:* Rat Plasma: Researchers used DAABD-AE to investigate fatty acid composition in rat plasma samples, demonstrating its applicability for preclinical studies. []* Human Plasma: This derivatization method enabled the quantification of 36 different fatty acids in human plasma samples, highlighting its potential for clinical applications, including disease biomarker discovery and nutritional assessments. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1450518.png)

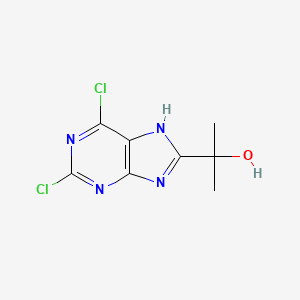


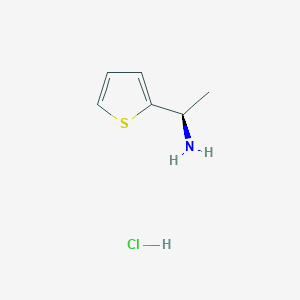
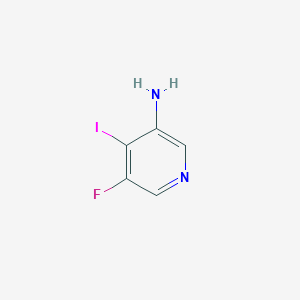
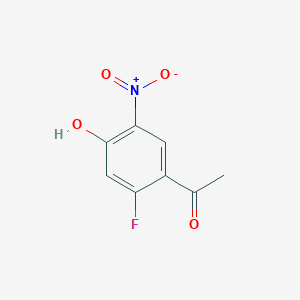
![3-bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1450529.png)
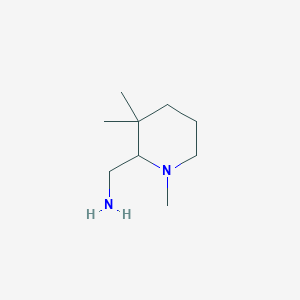
![2,4,6-Trichlorothieno[3,2-d]pyrimidine](/img/structure/B1450534.png)

